molecular formula C10H13Cl2N3O2 B6190050 2-{4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride CAS No. 2680542-79-2

2-{4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride

Cat. No. B6190050
CAS RN: 2680542-79-2
M. Wt: 278.1
InChI Key:
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Description

2-{4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C10H13Cl2N3O2 and its molecular weight is 278.1. The purity is usually 95%.
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properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of a tricyclic ring system through a series of reactions. The starting material is a substituted benzene derivative that undergoes a series of reactions to form the tricyclic ring system. The final step involves the addition of an amine group to the tricyclic ring system to form the target compound.", "Starting Materials": [ "4-nitrophenol", "2,4-pentanedione", "ethyl acetoacetate", "2-aminoethanol", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Nitration of 4-nitrophenol with nitric acid and sulfuric acid to form 4-nitrophenyl-2,4-pentanedione", "Step 2: Reduction of 4-nitrophenyl-2,4-pentanedione with sodium borohydride to form 4-amino-2,4-pentanedione", "Step 3: Cyclization of 4-amino-2,4-pentanedione with ethyl acetoacetate and sulfuric acid to form 2,4-dioxo-1,2,3,4-tetrahydroquinoline", "Step 4: Diazotization of 2,4-dioxo-1,2,3,4-tetrahydroquinoline with sodium nitrite and hydrochloric acid to form 2,4-dioxo-1,2,3,4-tetrahydroquinoline diazonium chloride", "Step 5: Reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinoline diazonium chloride with sodium azide to form 2,4-dioxo-1,2,3,4-tetrahydroquinoline azide", "Step 6: Reduction of 2,4-dioxo-1,2,3,4-tetrahydroquinoline azide with sodium borohydride to form 2,4-dioxo-1,2,3,4-tetrahydroquinoline amine", "Step 7: Reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinoline amine with 2-aminoethanol and acetic anhydride to form 2-{4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine", "Step 8: Formation of dihydrochloride salt of 2-{4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine by reacting with hydrochloric acid in ethanol" ] }

CAS RN

2680542-79-2

Molecular Formula

C10H13Cl2N3O2

Molecular Weight

278.1

Purity

0

Origin of Product

United States

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